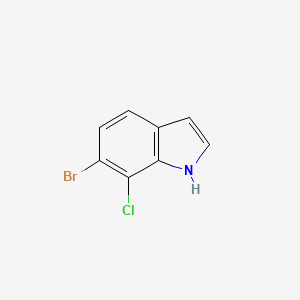![molecular formula C20H21F3N4O3 B2740014 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone CAS No. 2034587-31-8](/img/structure/B2740014.png)
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Molecular Interaction Studies
Research has focused on understanding the molecular interactions of related compounds with biological receptors. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) elucidate its potent antagonistic effects on the CB1 cannabinoid receptor, using AM1 molecular orbital method for conformational analysis (Shim et al., 2002). This research provides insight into the molecular dynamics and potential therapeutic applications of cannabinoid receptor antagonists.
Synthesis and Antimicrobial Activity
The synthesis and evaluation of antimicrobial activities of new pyridine derivatives have been explored. A study on 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid derivatives highlights the process of synthesizing amide derivatives with variable antimicrobial activities against bacteria and fungi (Patel et al., 2011). This research emphasizes the importance of novel pyridine derivatives in developing antimicrobial agents.
Antagonistic Properties on Cannabinoid Receptors
Investigations into SR141716A's inverse agonistic properties at the human cannabinoid CB1 receptor reveal its potential in modulating cannabinoid receptor activity. This compound decreases basal [35S]GTPγS binding, demonstrating its inverse agonist capabilities (Landsman et al., 1997). Such research is pivotal for the development of drugs targeting cannabinoid receptors.
Heterocyclic Core-Based Antagonists
Exploration of heterocyclic cores flanked by two basic functionalities shows significant affinity at the human histamine H3 receptor (hH3R). Compounds with diverse central hetero-aromatic linkers display high affinity and selectivity, hinting at their potential as selective antagonists for therapeutic applications (Swanson et al., 2009).
作用機序
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus
Pharmacokinetics
It has been demonstrated that the compound can effectively reduce hbv dna viral load when administered orally in an hbv aav mouse model . This suggests that the compound has good bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of HBV replication . On a cellular level, this results in a reduction of the viral load within infected cells . The broader effects of this action on the health and function of the organism are the subject of ongoing research.
特性
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O3/c21-20(22,23)30-17-7-2-1-5-14(17)18(28)25-9-11-26(12-10-25)19(29)15-13-24-27-8-4-3-6-16(15)27/h1-2,5,7,13H,3-4,6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYQSODURUAZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4OC(F)(F)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
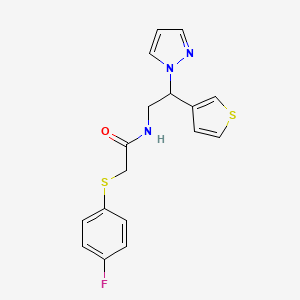
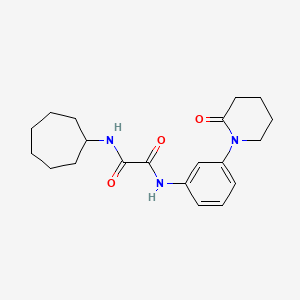
![methyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2739933.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2739934.png)
![N-[Cyano-[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2739937.png)
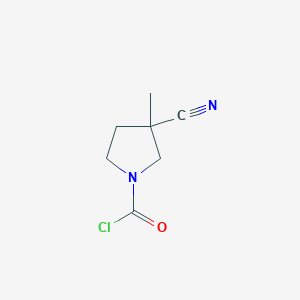
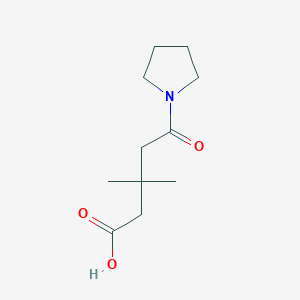
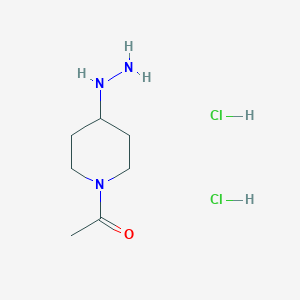
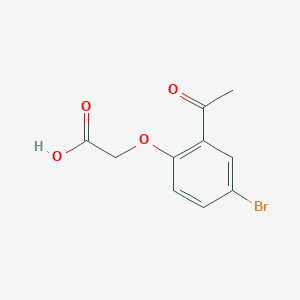
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/new.no-structure.jpg)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2739951.png)
![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2739952.png)
